molecular formula C9H13ClN4 B3060051 1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride CAS No. 1609403-95-3

1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride

Cat. No. B3060051
CAS RN: 1609403-95-3
M. Wt: 212.68
InChI Key: IJEOTKTXUWDOOL-UHFFFAOYSA-N
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Description

1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride is a compound with the linear formula C10H14N3Cl1 . It is a solid substance . This compound is part of the imidazo[1,2-a]pyridines class, which has been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for producing target products and key intermediates .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(CC)C1=CN2C(N=CC=C2)=N1.Cl .


Chemical Reactions Analysis

The reaction output of imidazo[1,2-a]pyridines is strongly dependent on the substituents of both reactants, independent of the catalyst used . Several carboxylic and sulfonic acids have been tested as catalysts, and it was found that isoquinoline-5-sulfonic acid is the most effective in this particular transformation .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Anticancer and Antioxidant Activities

1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride derivatives have been explored for their potential in anticancer and antioxidant activities. A study by Rehan, Al Lami, & Alanee (2021) synthesized a series of these derivatives, finding one in particular (2d) to exhibit cytotoxic activity against breast cancer.

Central Nervous System Activity

Derivatives of this compound have been identified with central nervous system (CNS) activity and anti-inflammatory properties (Długosz & Machoń, 1986).

Antiulcer Agents

Compounds based on this chemical structure were synthesized as potential antiulcer agents, displaying cytoprotective properties in certain models. However, they lacked significant antisecretory activity (Starrett, Montzka, Crosswell, & Cavanagh, 1989).

Antimicrobial Applications

Some derivatives of this compound have been evaluated for antimicrobial activities, showing potential antibacterial and antifungal effects (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).

Synthesis of Heterocyclic Compounds

This chemical has been used in the synthesis of various heterocyclic compounds, such as benzimidazopyrimidinones, which have diverse applications in medicinal chemistry (Mancuso et al., 2017).

Green Chemistry Applications

Its derivatives have been synthesized using green chemistry approaches, emphasizing environmentally friendly methods (GÜngÖr, 2021).

Development of Novel Therapeutics

The compound's derivatives have been explored for developing new therapeutic agents, particularly in the context of novel heterocyclic systems with potential antitumor activity (Sirakanyan et al., 2019).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, indicating that it is acutely toxic if ingested . The safety information includes the precautionary statements P301 + P330 + P331 + P310 .

properties

IUPAC Name

1-imidazo[1,2-a]pyrimidin-2-ylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4.ClH/c1-2-7(10)8-6-13-5-3-4-11-9(13)12-8;/h3-7H,2,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEOTKTXUWDOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1609403-95-3
Record name Imidazo[1,2-a]pyrimidine-2-methanamine, α-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride
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1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride
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1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride
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1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride
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1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride
Reactant of Route 6
1-(Imidazo[1,2-a]pyrimidin-2-yl)propan-1-amine hydrochloride

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